(6a,11b,16a,17a)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
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Overview
Description
Fluticasone 17β-Carboxylic Acid is a metabolite of fluticasone propionate, a synthetic corticosteroid widely used for its anti-inflammatory properties. This compound is formed through the metabolic breakdown of fluticasone propionate in the liver, primarily by the cytochrome P450 enzyme CYP3A4 . It is known for its negligible glucocorticoid activity compared to its parent compound .
Scientific Research Applications
Fluticasone 17β-Carboxylic Acid has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Given its structural similarity to fluticasone , it may interact with glucocorticoid receptors .
Mode of Action
Based on its structural similarity to fluticasone , it may bind to glucocorticoid receptors and modulate gene expression .
Biochemical Pathways
As a potential glucocorticoid receptor agonist, it may influence a variety of pathways related to inflammation and immune response .
Pharmacokinetics
Some properties of the compound are known :
- Melting point : 303-305°C
- Boiling point : 568.4±50.0 °C (Predicted)
- Density : 1.38±0.1 g/cm3 (Predicted)
- Solubility : Slightly soluble in Acetone, DMSO, and Methanol
These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a potential glucocorticoid receptor agonist, it may have anti-inflammatory effects .
Action Environment
The compound’s stability may be influenced by temperature, as suggested by its known melting and boiling points .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluticasone 17β-Carboxylic Acid involves the hydrolysis of fluticasone propionate. This process can be carried out using various methods, including enzymatic hydrolysis or chemical hydrolysis under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of Fluticasone 17β-Carboxylic Acid typically involves the use of solid-phase extraction techniques to isolate the compound from biological matrices. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluticasone 17β-Carboxylic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the compound, potentially leading to the formation of other metabolites.
Reduction: Although less common, reduction reactions can alter the functional groups present in the compound.
Substitution: This reaction can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Comparison with Similar Compounds
Fluticasone Propionate: The parent compound with potent anti-inflammatory properties.
Fluticasone Furoate: Another derivative with enhanced affinity for glucocorticoid receptors.
Budesonide: A corticosteroid with similar applications but different metabolic pathways.
Uniqueness: Fluticasone 17β-Carboxylic Acid is unique due to its specific formation through the metabolism of fluticasone propionate. Unlike its parent compound, it has negligible glucocorticoid activity, making it less likely to cause systemic side effects . This property makes it an important compound for studying the pharmacokinetics and safety profiles of corticosteroid therapies.
Properties
CAS No. |
28416-82-2 |
---|---|
Molecular Formula |
C21H26F2O5 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(6S,9R,10S,11S,13S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)/t10-,12?,13?,15+,16+,18+,19+,20+,21+/m1/s1 |
InChI Key |
QSVBUQTYFQFEHC-FULJYSEXSA-N |
Isomeric SMILES |
C[C@@H]1CC2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C)F |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carboxylic Acid; 6α,9α-Difluoro-11β,17α-dihydroxy-16α-methylpregna-_x000B_3-oxo-1,4-diene-17β-carboxylic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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